Sofosbuvir impurity C chemical structure and properties
Sofosbuvir impurity C chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Sofosbuvir (B1194449) Impurity C. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. As with any pharmaceutical compound, the presence of impurities is a critical aspect of quality control, ensuring the safety and efficacy of the final drug product. Sofosbuvir Impurity C is recognized as a significant related substance. It is an enantiomer of Sofosbuvir, specifically a diastereomer at the phosphorus center. Understanding the chemical and physical properties of this impurity is essential for developing robust analytical methods for its detection and quantification.
Chemical Structure and Identification
The chemical structure of Sofosbuvir Impurity C is closely related to that of the active pharmaceutical ingredient, Sofosbuvir. The key difference lies in the stereochemistry at the phosphorus atom.
Chemical Structure:
-
IUPAC Name: propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[1]
-
Synonyms: (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate[1]
The relationship between Sofosbuvir and Impurity C can be visualized as a stereochemical inversion at the phosphorus center.
Caption: Relationship between Sofosbuvir and its C impurity.
Physicochemical Properties
A comprehensive summary of the known physicochemical properties of Sofosbuvir Impurity C is presented below. It is important to note that much of the available data is computed, with limited experimentally determined values in the public domain.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₉FN₃O₉P | PubChem[1] |
| Molecular Weight | 529.45 g/mol | PubChem[1] |
| CAS Number | 1496552-28-3 | PubChem[1] |
| Appearance | Assumed to be a solid, similar to Sofosbuvir (White to off-white crystalline solid). Experimental data for Impurity C is not specified. | Inferred from Sofosbuvir data |
| Melting Point | Not available in searched literature. | |
| Boiling Point | Not available in searched literature. | |
| Solubility | Solubility data for Sofosbuvir polymorphs in various organic solvents are available, suggesting that Impurity C would have similar solubility profiles. Specific experimental data for Impurity C is lacking. | Inferred from Sofosbuvir data[2][3] |
| pKa | A predicted pKa of 9.39±0.10 is available. Experimental data is not available. | LookChem[4] |
| XLogP3 | 1.2 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 10 | PubChem (Computed)[1] |
| Rotatable Bond Count | 8 | PubChem (Computed)[1] |
| Exact Mass | 529.16254467 g/mol | PubChem (Computed)[1] |
| Monoisotopic Mass | 529.16254467 g/mol | PubChem (Computed)[1] |
Experimental Protocols
Synthesis of Sofosbuvir Impurity C
A generalized workflow for the synthesis is as follows:
Caption: Synthetic workflow for Sofosbuvir Impurity C.
Analytical Method for Detection and Quantification
Several reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for the analysis of Sofosbuvir and its impurities. These methods are suitable for the detection and quantification of Impurity C in bulk drug substances and pharmaceutical formulations.
A representative analytical method is summarized below. It is important to note that specific method parameters may need to be optimized for different instruments and sample matrices.
| Parameter | Conditions | Source |
| Column | Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm | [2][5] |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v) | [2][5] |
| Elution Mode | Isocratic | [2][5] |
| Flow Rate | 1.0 mL/min | [6] |
| Column Temperature | Ambient | [2] |
| Detection | UV at 260 nm | [2][5] |
| Injection Volume | 10 µL | [6] |
| Retention Times | Sofosbuvir: ~3.674 min, "Phosphoryl impurity": ~5.704 min (Note: This may not be Impurity C, but indicates separation of related impurities is achievable). | [2][5] |
Method Validation Parameters (Example):
-
Linearity: For a process-related impurity, linearity was established in the concentration range of 10-30 µg/mL.[2][5]
-
Limit of Detection (LOD): 0.03% (0.12 µg) for a process-related impurity.[2][5]
-
Limit of Quantification (LOQ): 1.50% (0.375 µg) for a process-related impurity.[2][5]
Spectroscopic Data
Detailed, publicly available spectroscopic data (NMR, MS, IR) specifically for the isolated and purified Sofosbuvir Impurity C is limited. The following sections describe the expected spectroscopic behavior based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H-NMR and ¹³C-NMR spectral data with peak assignments for Sofosbuvir Impurity C are not available in the searched literature. However, the spectra would be very similar to that of Sofosbuvir, with subtle differences in chemical shifts for the nuclei near the chiral phosphorus center due to the change in its stereochemistry. The most significant differences would be expected for the protons and carbons of the alaninate (B8444949) moiety and the methylene (B1212753) group attached to the 5'-oxygen of the ribose sugar.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would confirm the elemental composition of Sofosbuvir Impurity C. The expected protonated molecule [M+H]⁺ would have an m/z of approximately 530.1702.
Forced degradation studies of Sofosbuvir have identified several degradation products, and their fragmentation patterns have been studied. While not specific to Impurity C, these studies provide insight into the likely fragmentation pathways. A common fragmentation involves the loss of the phenoxy group and parts of the amino acid ester side chain.
Infrared (IR) Spectroscopy
The IR spectrum of Sofosbuvir Impurity C is expected to be very similar to that of Sofosbuvir, showing characteristic absorption bands for the functional groups present, including:
-
N-H stretching: around 3400-3200 cm⁻¹
-
C=O stretching (uracil and ester): around 1750-1650 cm⁻¹
-
P=O stretching: around 1250 cm⁻¹
-
C-O and C-N stretching: in the fingerprint region (1300-1000 cm⁻¹)
Formation and Degradation
Sofosbuvir Impurity C can be formed during the synthesis of Sofosbuvir if the stereocontrol at the phosphorus center is not complete. It can also potentially be formed through degradation of Sofosbuvir under certain stress conditions, although it is more commonly considered a process-related impurity.
Forced degradation studies on Sofosbuvir have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions.[3] These conditions can lead to the hydrolysis of the ester or phosphoramidate linkages, potentially leading to various degradation products.
Conclusion
Sofosbuvir Impurity C is a critical process-related impurity in the manufacturing of Sofosbuvir, differing from the active ingredient only in the stereochemistry at the phosphorus atom. While its fundamental chemical identity is well-established, there is a notable lack of publicly available, detailed experimental data regarding its specific physicochemical properties and comprehensive spectroscopic characterization. The analytical methods developed for Sofosbuvir are generally capable of separating and quantifying this impurity. Further research to generate and publish detailed experimental data for Sofosbuvir Impurity C would be highly beneficial for the pharmaceutical industry in ensuring the quality and safety of this vital antiviral medication.
